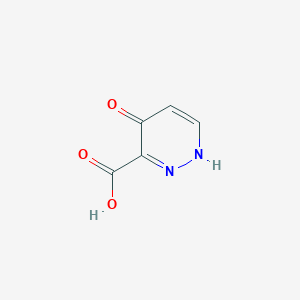
4-bromo-3,4-dihydro-2H-1-benzopyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-bromo-3,4-dihydro-2H-1-benzopyran” is a chemical compound. It is a derivative of 2H-1-Benzopyran, which has a molecular weight of 134.1751 . The IUPAC Standard InChI for 2H-1-Benzopyran is InChI=1S/C9H10O/c1-2-6-9-8(4-1)5-3-7-10-9/h1-2,4,6H,3,5,7H2 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the bromination of 3,4-dihydro-2H-thiopyran derivatives leads to bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting heterocycles .Molecular Structure Analysis
The molecular structure of 2H-1-Benzopyran, a related compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction of 3,4-dibromo-2,2,6,8-tetramethyi-2H-[l]benzopyran with either organolithium reagents or magnesium generates the novel aryne, 3,4-didehydro-2H-[l]benzopyran . Cycloaddition with dienes gives access to the dibenzo[b,d]pyran system .Aplicaciones Científicas De Investigación
Synthesis of Highly Strained Heterocycles
4-bromo-3,4-dihydro-2H-1-benzopyran has been utilized in the generation of 3,4-didehydro-2H- 1benzopyran , a highly strained heterocycle . This process involves the formation of reactive intermediates that are valuable in the synthesis of complex molecular structures, often found in natural products and pharmaceuticals.
Development of Anticancer Agents
The compound serves as a precursor in the synthesis of analogues exhibiting moderate to good potency against various cancer cell lines . By undergoing Buchwald–Hartwig cross-coupling reactions, it contributes to the creation of 4-aryl-substituted compounds with potential therapeutic applications.
Creation of Allenes
4-bromo-3,4-dihydro-2H-1-benzopyran is instrumental in the synthesis of allenes, which are organic compounds containing a cumulated diene system . Allenes have diverse applications in organic synthesis and have been used as building blocks for natural product synthesis.
Synthesis of Imidazole Derivatives
Imidazole derivatives, which have a wide range of pharmacological activities, can be synthesized using 4-bromo-3,4-dihydro-2H-1-benzopyran as a starting material . These activities include antibacterial, antifungal, and antiviral properties, making them valuable in drug development.
Design of Fluorinated Compounds
The compound is also used in the synthesis of regioselectively fluorinated homo- and heterocyclic compounds . These fluorinated structures are important in medicinal chemistry due to their enhanced biological activity and stability.
Synthesis of Biologically Active Carbazole Alkaloids
4-bromo-3,4-dihydro-2H-1-benzopyran is a key intermediate in the isolation and synthesis of carbazole alkaloids . These alkaloids have significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Preparation of Aporphine Alkaloids
The compound has been used in new approaches to synthesize 4,5-dioxoaporphine alkaloids from preformed biaryl bond precursors . Aporphine alkaloids have various pharmacological properties, including neuroprotective and vasodilatory effects.
Synthesis of Pyrrolopyridine Derivatives
Lastly, 4-bromo-3,4-dihydro-2H-1-benzopyran is utilized in the preparation of 7-arylmethyl-1H-pyrrolo[3,4-c]pyridine-1,3-(2H)-diones . These derivatives have potential applications in the development of new therapeutic agents targeting a range of diseases.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-3,4-dihydro-2H-1-benzopyran involves the conversion of a suitable starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "2-hydroxyacetophenone", "bromine", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Bromination of 2-hydroxyacetophenone with bromine in the presence of sulfuric acid to yield 4-bromo-2-hydroxyacetophenone.", "Step 2: Conversion of 4-bromo-2-hydroxyacetophenone to 4-bromo-3,4-dihydro-2H-1-benzopyran through a cyclization reaction with sodium hydroxide in ethanol.", "Step 3: Acetylation of 4-bromo-3,4-dihydro-2H-1-benzopyran with acetic anhydride in the presence of sulfuric acid to yield the corresponding acetate.", "Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction of the product with ethyl acetate.", "Step 5: Purification of the product by washing with water and drying." ] } | |
Número CAS |
876513-36-9 |
Nombre del producto |
4-bromo-3,4-dihydro-2H-1-benzopyran |
Fórmula molecular |
C9H9BrO |
Peso molecular |
213.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



